5-Amino-2-naphthalenesulfonic acid
Overview
Description
5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, is a compound that features a sulfonate-aminium group zwitterion, specifically 5-ammonio-2-naphthalenesulfonate. The molecular structure is characterized by the presence of a naphthalene ring substituted with an amino group and a sulfonic acid group. This structure facilitates the formation of a three-dimensional framework polymer through head-to-tail intermolecular hydrogen-bonding interactions between the aminium hydrogen atoms and separate sulfonate oxygen atom acceptors .
Synthesis Analysis
The synthesis of derivatives of 5-amino-2-naphthalenesulfonic acid has been explored in various studies. For instance, 5-(N-substituted-amino)sulfonyl-1-naphthylamine, an important intermediate for HIV integrase inhibitors, has been synthesized using 1-naphthaleneamide-5-sulfonic acid as a raw material, with the structures confirmed by mass spectrometry (MS) and infrared spectroscopy (IR) . Another derivative, 2-amino-5-aminomethyl-1-naphthalenesulfonic acid, has been prepared through aminomethylation and hydrolysis of 2-amino-1-naphthalenesulfonic acid, offering a simplified synthesis process that avoids high-pressure conditions and yields an 87.2% success rate .
Molecular Structure Analysis
The molecular structure of 5-amino-2-naphthalenesulfonic acid is further elucidated through the study of its crystal structure, which reveals the zwitterionic nature of the compound. The crystallographic analysis shows that the compound forms a robust three-dimensional network, which is significant for its potential applications in various fields .
Chemical Reactions Analysis
Chemical reactions involving 5-amino-2-naphthalenesulfonic acid include the formation of polyaniline-like structures through electropolymerization. The redox properties of the resulting poly(5-amino-1-naphthol) thin film have been investigated, demonstrating the reversible transformation of amine units into imine groups upon oxidation . Additionally, the compound has been used to synthesize antihalation dyes through a series of reactions including sulfonation, hydrolysis, and complexation with iron .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2-naphthalenesulfonic acid and its derivatives have been studied in various contexts. For example, the electropolymerization of copolymers of 5-amino-2-naphthalenesulfonic acid with o-aminophenol on carbon cloth substrates has been investigated for their potential use as electrode materials in flexible supercapacitors. These materials exhibit significant charge storage capabilities and maintain their specific capacitance even when bent, indicating their flexibility and durability . Furthermore, the interaction of 5-amino-2-naphthalenesulfonic acid with chiral α-amino acids leads to the formation of chiral supramolecular compounds with diverse luminescent and circular dichroism properties, influenced by the substituents of the α-amino acids .
Scientific Research Applications
Crystal Structure and Zwitterionic Properties
- Crystal Structure Analysis : The crystal structure of 5-amino-2-naphthalenesulfonic acid shows the presence of a sulfonate–aminium group zwitterion, forming a three-dimensional framework polymer structure (Smith, Wermuth, Young, & White, 2004).
Intermediate in Synthesis
- Synthesis of Reactive Azo Dyes : 5-Amino-2-naphthalenesulfonic acid is used as an intermediate in the manufacture of reactive azo dyes and dyeing auxiliaries (Jia Zhi, 2002).
Medical Research
- Retinal Neovascularization : It has been investigated for its effect on retinal neovascularization in a mouse model for oxygen-induced retinopathy, showing significant reduction in angioproliferative changes (Lange et al., 2007).
Environmental and Industrial Applications
- Industrial Effluent Analysis : It's used in the enrichment and determination of benzene- and naphthalenesulfonates in industrial wastewaters, showing its significance in environmental monitoring (Alonso, Castillo, & Barceló, 1999).
Antiviral Research
- Potential Anti-AIDS Agents : Naphthalenesulfonic acid derivatives, including those related to 5-amino-2-naphthalenesulfonic acid, have shown inhibitory effects on HIV-1 and HIV-2 (Mohan, Singh, & Baba, 1991).
Miscellaneous Applications
- Calmodulin Antagonistic Drugs : Utilized in the synthesis of calmodulin antagonist drugs, highlighting its role in biochemical research (Hart, Bates, Cormier, Rosen, & Conn, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-aminonaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059497 | |
Record name | 2-Naphthalenesulfonic acid, 5-amino- | |
Source | EPA DSSTox | |
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Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-naphthalenesulfonic acid | |
CAS RN |
119-79-9, 51548-48-2 | |
Record name | 5-Amino-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Cleve's acid | |
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Record name | (5Or8)-aminonaphthalene-2-sulphonic acid | |
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Record name | 5-aminonaphthalene-2-sulfonic acid | |
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Record name | 1,6-Cleve's acid | |
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Record name | 1,6-Cleve's acid | |
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Record name | 2-Naphthalenesulfonic acid, 5-amino- | |
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Record name | 2-Naphthalenesulfonic acid, 5-amino- | |
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Record name | 5-aminonaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.956 | |
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Record name | (5or8)-aminonaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.046 | |
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Record name | 1-NAPHTHYLAMINE-6-SULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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